An In-depth Technical Guide to 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole: Synthesis, Characterization, and Biological Potential
An In-depth Technical Guide to 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole, a halogenated pyrazole derivative with potential applications in medicinal chemistry and drug discovery. Pyrazole-based compounds are recognized as "privileged scaffolds" due to their metabolic stability and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document outlines the chemical structure, physicochemical properties, a detailed synthetic protocol, and methods for characterization. Furthermore, it explores the potential biological activities of this class of compounds and provides standardized experimental protocols for their evaluation.
Chemical Identity and Physicochemical Properties
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole is a substituted aromatic heterocyclic compound. The presence of bromine and chlorine atoms, along with the methyl and bromophenyl groups on the pyrazole ring, are expected to significantly influence its physicochemical properties and biological activity.
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H8BrClN2 | [2] |
| Molecular Weight | 275.54 g/mol | Calculated |
| Appearance | Expected to be a solid | [3] |
| Melting Point | Not available. Related compound 3-(4-Bromophenyl)-5-methyl-1H-pyrazole has a melting point of 150-156 °C. | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge of similar compounds |
| CAS Number | Not available for this specific structure. A related compound, 3-(3-bromophenyl)-1H-pyrazole, has CAS 149739-65-1. | [2] |
Synthesis and Characterization
The synthesis of substituted pyrazoles can be achieved through various methods, with one of the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole, a plausible synthetic route involves the reaction of a halogenated β-diketone with 3-bromophenylhydrazine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-bromophenylhydrazine hydrochloride (1.0 eq).
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as sodium bicarbonate solution.
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Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the aromatic protons of the bromophenyl ring, and the N-H proton of the pyrazole ring. The chemical shifts (δ) will be influenced by the electron-withdrawing effects of the halogen atoms.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the bromophenyl ring.[4]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key characteristic in the mass spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C and C=N bonds of the aromatic rings.
Biological Activity and Potential Applications
Potential Mechanisms of Action
Based on the activities of related pyrazole derivatives, potential mechanisms of action for this compound could include:
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Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation or kinases in cancer.[6]
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Receptor Binding: Acting as an antagonist or agonist at specific cellular receptors.
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Antimicrobial Effects: Disruption of microbial cell walls or inhibition of essential microbial enzymes.
Caption: Potential biological activities and mechanisms of action.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole, a series of in vitro assays can be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Antimicrobial Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[1]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in a suitable broth medium in a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure can be unequivocally confirmed using modern analytical techniques. While specific biological data for this exact molecule is sparse, the well-documented activities of related pyrazole derivatives strongly suggest its potential as a lead compound in drug discovery programs. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
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